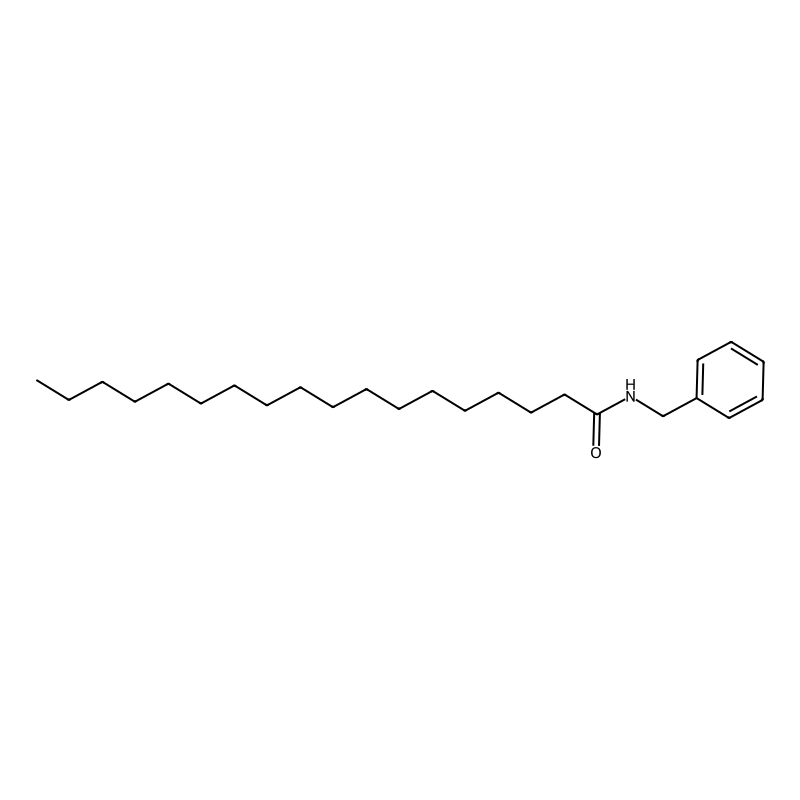N-benzylstearamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Benzyloctadecanamide, also known as N-benzylstearamide, is a naturally occurring fatty acid amide found in maca (Lepidium meyenii Walp) []. Maca is a root vegetable native to the Peruvian Andes with a long history of use as a food and medicinal plant []. While research into N-benzyloctadecanamide is ongoing, current scientific studies have focused on two main areas: its presence and potential bioactivity within maca, and its analytical characterization.
N-Benzyloctadecanamide in Maca
Maca is a complex mixture of various secondary metabolites, including macamides, which are a class of fatty acid amides unique to maca []. N-benzyloctadecanamide is one of the identified macamides present in maca root []. Studies have observed that the content and profile of macamides can vary depending on factors like maca variety, growing conditions, and processing methods, such as drying temperature [].
Analytical Characterization of N-Benzyloctadecanamide
Due to its presence in a complex mixture like maca, analytical techniques are crucial for identifying and characterizing N-benzyloctadecanamide. Research has employed methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect and quantify N-benzyloctadecanamide in maca extracts [, ]. Additionally, studies have utilized Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for in situ imaging of N-benzyloctadecanamide within maca root tissue sections [].
N-benzylstearamide is an organic compound with the molecular formula C₂₅H₄₃NO and a molecular weight of approximately 373.615 g/mol. It is classified as a fatty acid amide, specifically derived from stearic acid and benzylamine. The structure features a long hydrophobic aliphatic chain (from stearic acid) attached to a benzyl group via an amide linkage, which contributes to its unique properties such as solubility and biological activity .
N-benzylstearamide can be synthesized through the direct amidation reaction between stearic acid and benzylamine. This reaction typically involves the condensation of the carboxylic acid with the amine, resulting in the release of water. The reaction can be represented as follows:
This process can occur under various conditions, including solvent-free environments, which enhance yield and reduce by-products .
N-benzylstearamide exhibits significant biological activities, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). Studies have shown that it can effectively inhibit FAAH, which plays a crucial role in the metabolism of endocannabinoids. This inhibition has implications for pain management and neuroprotection, making N-benzylstearamide a compound of interest in pharmacological research .
The synthesis of N-benzylstearamide can be achieved through several methods:
- Direct Amidation: The most common method involves reacting equimolar amounts of stearic acid and benzylamine under conditions that facilitate the removal of water, often at elevated temperatures (around 140 °C) without solvents.
- Catalyzed Reactions: While metal-catalyzed methods exist, they are less favored due to potential complications and costs associated with catalyst recovery.
- Solvent-Free Conditions: Recent studies have demonstrated that solvent-free conditions can lead to moderate yields (around 41%) while minimizing environmental impact .
N-benzylstearamide has various applications across multiple fields:
- Pharmaceuticals: Its role as a FAAH inhibitor makes it valuable in drug development for pain relief and neuroprotective therapies.
- Cosmetics: Due to its emollient properties, it is used in skin care formulations.
- Industrial: It serves as a surfactant and stabilizer in various industrial applications.
Research into the interactions of N-benzylstearamide has primarily focused on its inhibitory effects on FAAH. Pre-incubation studies indicate that the compound effectively reduces FAAH activity over time, suggesting prolonged effects on endocannabinoid levels in biological systems . This property highlights its potential therapeutic benefits.
N-benzylstearamide shares structural similarities with other fatty acid amides but possesses unique characteristics due to its benzyl group. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-octadecylbenzamide | C₂₄H₃₁NO | Similar fatty chain; used in cosmetics |
| N-benzylpalmitamide | C₂₃H₃₁NO | Shorter fatty chain; exhibits different solubility |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | C₂₈H₄₃F₆N | Fluorinated variant; enhanced lipophilicity |
Uniqueness of N-benzylstearamide
N-benzylstearamide's unique benzyl group differentiates it from other fatty acid amides, providing distinct solubility properties and biological activities. Its effectiveness as a FAAH inhibitor further emphasizes its potential for therapeutic applications compared to structurally similar compounds.








